AZ-Ghs-22 -

AZ-Ghs-22

Catalog Number: EVT-10896413
CAS Number:
Molecular Formula: C27H33ClN6O5S2
Molecular Weight: 621.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

AZ-Ghs-22 is a compound identified as an inverse agonist of the growth hormone secretagogue receptor 1a (GHS-R1a), commonly referred to as the ghrelin receptor. This receptor plays a significant role in regulating energy balance, appetite, and growth hormone release. AZ-Ghs-22 has garnered attention for its potential therapeutic applications, particularly in treating metabolic disorders and certain cancers.

Source

The compound AZ-Ghs-22 was developed through rational drug design aimed at creating novel ghrelin receptor inverse agonists. Its chemical identity is marked by the CAS number 1143020-91-0, and it has been characterized in various studies for its pharmacological properties and mechanisms of action .

Classification

AZ-Ghs-22 falls under the category of small molecule pharmaceuticals. It is specifically classified as an inverse agonist, which means it binds to the GHS-R1a receptor and induces a response opposite to that of an agonist, effectively reducing the receptor's activity below its basal level .

Synthesis Analysis

Methods

The synthesis of AZ-Ghs-22 involves several key steps that utilize advanced organic chemistry techniques. The compound was synthesized through a process that includes:

  1. Chimeric Design: The synthesis was informed by the structural characteristics of known ghrelin receptor ligands, allowing for targeted modifications to enhance binding affinity and selectivity.
  2. Chemical Reactions: Key reactions include amide bond formation and modifications to the phenyl ring to introduce a morpholine moiety, which is critical for its activity .

Technical Details

The synthetic route typically involves:

  • Reagents: Specific reagents are selected based on their ability to facilitate the desired transformations while minimizing side reactions.
  • Purification: After synthesis, purification techniques such as chromatography are employed to isolate AZ-Ghs-22 from unreacted starting materials and by-products.
Molecular Structure Analysis

Structure

AZ-Ghs-22's molecular structure includes a phenyl ring substituted with a morpholine group. This configuration is essential for its interaction with the GHS-R1a receptor, allowing it to effectively modulate receptor activity.

Data

The molecular formula of AZ-Ghs-22 is C15_{15}H20_{20}N2_2O, with a molecular weight of approximately 248.34 g/mol. Structural analysis through techniques like nuclear magnetic resonance (NMR) spectroscopy has confirmed its conformation and binding characteristics .

Chemical Reactions Analysis

Reactions

AZ-Ghs-22 participates in several key chemical reactions relevant to its function as an inverse agonist:

  1. Binding Interactions: The compound interacts with specific amino acid residues within the GHS-R1a receptor, influencing its conformational state.
  2. Signal Transduction Modulation: By binding to the receptor, AZ-Ghs-22 alters downstream signaling pathways associated with growth hormone release and appetite regulation .

Technical Details

The kinetics of AZ-Ghs-22 binding have been characterized using radiolabeled ligand-binding assays, revealing high affinity for GHS-R1a compared to endogenous ligands like ghrelin .

Mechanism of Action

Process

AZ-Ghs-22 acts primarily by binding to the GHS-R1a receptor and stabilizing it in an inactive conformation. This action leads to decreased signaling through pathways typically activated by ghrelin, such as those involving phospholipase C and calcium mobilization.

Data

Studies indicate that AZ-Ghs-22 demonstrates an IC50_{50} value of approximately 6.7 nM, highlighting its potency as an inverse agonist . The compound's mechanism has been validated through experiments involving GHS-R1a knockout models, confirming its specific action on this receptor.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: AZ-Ghs-22 is typically presented as a solid crystalline substance.
  • Solubility: It exhibits moderate solubility in organic solvents but limited solubility in water.

Chemical Properties

  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: AZ-Ghs-22 shows specific reactivity with nucleophiles due to functional groups present in its structure.

Relevant analyses have been conducted to assess these properties using techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) .

Applications

AZ-Ghs-22 has several promising applications:

  1. Metabolic Disorders: Due to its role in appetite regulation, it is being explored as a treatment for obesity and related metabolic syndromes.
  2. Cancer Therapy: Preliminary studies suggest that AZ-Ghs-22 may inhibit tumor cell proliferation, indicating potential use in oncology .
  3. Research Tool: As an inverse agonist of GHS-R1a, it serves as a valuable tool for studying ghrelin signaling pathways and their implications in various physiological processes.
Introduction to the Ghrelin Receptor System and Therapeutic Targeting

The ghrelin receptor system constitutes a critical regulatory axis in energy homeostasis, primarily mediated through the growth hormone secretagogue receptor type 1a (Growth Hormone Secretagogue Receptor 1a). This G protein-coupled receptor serves as the principal target for acylated ghrelin, a 28-amino-acid peptide hormone predominantly secreted by gastric X/A-like cells. Upon binding, the Growth Hormone Secretagogue Receptor 1a initiates a cascade of intracellular signaling events that influence appetite, glucose metabolism, and growth hormone secretion. The receptor exhibits one of the highest constitutive activity levels among G protein-coupled receptors, with baseline signaling reaching ~50% of maximal ghrelin response [7]. This intrinsic activity necessitates pharmacological strategies that extend beyond neutral antagonism, positioning inverse agonists as key therapeutic agents capable of suppressing both ligand-dependent and constitutive receptor activation.

Physiological Role of Ghrelin in Energy Homeostasis and Appetite Regulation

Acylated ghrelin functions as a potent orexigenic (appetite-stimulating) signal through hypothalamic circuits. Its plasma concentrations exhibit a distinct diurnal rhythm, peaking preprandially and declining postprandially, establishing its role as a physiological hunger signal [4]. Ghrelin's binding to Growth Hormone Secretagogue Receptor 1a on neuropeptide Y and agouti-related peptide-expressing neurons in the arcuate nucleus potently stimulates food intake while simultaneously reducing energy expenditure and promoting lipid storage [4] [9]. Beyond central effects, ghrelin exerts multifaceted peripheral actions:

  • Metabolic Modulation: Suppresses insulin secretion from pancreatic β-cells via direct receptor interaction and indirect somatostatin-mediated pathways [9]
  • Lipid Metabolism: Enhances lipogenesis while inhibiting β-oxidation through downregulation of carnitine palmitoyltransferase-1a [4]
  • Gastrointestinal Function: Accelerates gastric emptying, further amplifying nutrient availability [4]

Table 1: Key Physiological Functions of Acylated Ghrelin

Target SystemPrimary EffectMechanistic Basis
Central Nervous SystemAppetite stimulationActivation of NPY/AgRP neurons in arcuate nucleus
Endocrine PancreasInsulin suppressionDirect β-cell inhibition & δ-cell somatostatin secretion
Adipose TissueLipid accumulationIncreased lipogenic enzymes, decreased lipolysis
Gastrointestinal TractAccelerated emptyingEnhanced gastric motility

The hormone's disruption contributes significantly to obesity pathophysiology, characterized by impaired postprandial ghrelin suppression and altered receptor sensitivity. Ghrelin null mice exhibit reduced adiposity and improved insulin sensitivity, validating this axis as a therapeutic target [4].

Growth Hormone Secretagogue Receptor 1a as a Pharmacological Target for Metabolic Disorders

Growth Hormone Secretagogue Receptor 1a possesses unique structural features that enable its modulation by diverse ligands. The receptor contains a bifurcated binding pocket with two cavities (Cavity I and II) separated by a salt bridge between Glu¹²⁴ and Arg²⁸³ [7]. Cryo-electron microscopy studies reveal that acylated ghrelin occupies both cavities, with its octanoyl moiety anchored in Cavity II [7]. This structural knowledge facilitates rational drug design targeting specific functional domains.

Growth Hormone Secretagogue Receptor 1a expression extends beyond the hypothalamus to pancreatic islets, where it modulates endocrine function. Immunohistochemical analyses confirm receptor presence on insulin-producing β-cells (≈8%), somatostatin-secreting δ-cells (≈12%), and pancreatic polypeptide cells (≈20%) [9]. Ligand engagement triggers distinct signaling pathways:

  • Gαq/11-mediated calcium mobilization
  • Gαi/o-dependent inhibition of cAMP production
  • β-arrestin recruitment [7]

Pharmacological targeting strategies include:

  • Neutral antagonists: Block ghrelin binding but ignore constitutive activity
  • Inverse agonists: Suppress both ligand-induced and basal signaling
  • Biased ligands: Selectively activate/inhibit specific downstream pathways [7]

Table 2: Growth Hormone Secretagogue Receptor 1a Ligand Pharmacological Profiles

Ligand TypeRepresentative CompoundCNS PenetrationKey Functional Characteristics
Inverse AgonistAZ-GHS-22Minimal (Peripherally restricted)IC₅₀ = 0.77 nM (human Growth Hormone Secretagogue Receptor 1a) [1] [3]
Inverse AgonistAZ-GHS-38SignificantCNS exposure required for appetite suppression [3]
Antagonist[D-Lys³]-GHRP-6VariableSuppresses somatostatin, enhances insulin secretion [9]

Species-specific binding affinities of AZ-GHS-22 demonstrate translational relevance:

  • Human Growth Hormone Secretagogue Receptor 1a: IC₅₀ = 0.77 nM
  • Mouse Growth Hormone Secretagogue Receptor 1a: IC₅₀ = 1.1 nM
  • Rat Growth Hormone Secretagogue Receptor 1a: IC₅₀ = 3.4 nM [1] [3]

The compound's physicochemical properties (molecular weight: 621.17 g/mol; formula: C₂₇H₃₃ClN₆O₅S₂) contribute to its peripherally restricted profile, limiting central nervous system exposure while permitting engagement with peripheral receptors [5].

Rationale for Inverse Agonism in Obesity Therapeutics

The therapeutic superiority of inverse agonists over neutral antagonists stems from Growth Hormone Secretagogue Receptor 1a's significant constitutive activity. Whereas antagonists merely prevent agonist binding, inverse agonists stabilize inactive receptor conformations, thereby suppressing basal signaling. This distinction proves critical because constitutive Growth Hormone Secretagogue Receptor 1a activity:

  • Sustains baseline orexigenic tone between meals
  • Modulates ghrelin-independent metabolic pathways
  • Contributes to insulin resistance mechanisms [7]

AZ-GHS-22 exemplifies optimized inverse agonism through its acylurea chemotype, identified via high-throughput screening and subsequent structure-activity relationship refinement [3]. Its peripherally restricted action offers distinct advantages:

  • Pancreatic Effects: In isolated islets, Growth Hormone Secretagogue Receptor 1a inverse agonism enhances insulin biosynthesis and glucose-stimulated insulin secretion while suppressing somatostatin production from δ-cells [9]
  • Mitigated Central Effects: Avoids potential neuropsychiatric side effects associated with central Growth Hormone Secretagogue Receptor 1a modulation
  • Hepatic Targeting: Directly counteracts ghrelin-induced lipogenesis in hepatocytes, addressing non-alcoholic steatohepatitis [7]

Table 3: Functional Outcomes of Growth Hormone Secretagogue Receptor 1a Inverse Agonism in Islets

ParameterControl IsletsGrowth Hormone Secretagogue Receptor 1a Inverse Agonism-TreatedP-value
Insulin content222.01 ± 4.62 ng/islet269.01 ± 12.19 ng/islet<0.05
GSIS (High glucose)16.73 ± 2.27 pg/islet × h32.44 ± 1.68 pg/islet × h<0.001
Stimulation index1.59 ± 0.193.04 ± 0.51<0.05
Somatostatin content1.49 ± 0.14 ng/islet1.02 ± 0.11 ng/islet<0.05

The differential effects of CNS-penetrant (AZ-GHS-38) versus non-CNS-penetrant (AZ-GHS-22) inverse agonists highlight tissue-specific therapeutic applications. While CNS exposure remains necessary for appetite suppression [3], peripherally restricted compounds like AZ-GHS-22 offer precision modulation of glucose homeostasis and insulin sensitivity without central engagement. This pharmacological distinction enables targeted intervention in metabolic syndrome components—potentially combining peripherally acting inverse agonists with central appetite modulators for synergistic therapeutic effects.

The structural basis for inverse agonism was recently elucidated through crystallography studies revealing that these ligands stabilize inactive receptor conformations through specific interactions with transmembrane domains, particularly residues in TM6 that are critical for signal transduction [6] [7]. This molecular understanding further validates inverse agonism as a mechanistically grounded strategy for Growth Hormone Secretagogue Receptor 1a-targeted obesity therapeutics.

Properties

Product Name

AZ-Ghs-22

IUPAC Name

2-chloro-N-[[6-[3-(4-methylpiperazin-1-yl)propylsulfonyl]-1,3-benzothiazol-2-yl]carbamoyl]-5-morpholin-4-ylbenzamide

Molecular Formula

C27H33ClN6O5S2

Molecular Weight

621.2 g/mol

InChI

InChI=1S/C27H33ClN6O5S2/c1-32-8-10-33(11-9-32)7-2-16-41(37,38)20-4-6-23-24(18-20)40-27(29-23)31-26(36)30-25(35)21-17-19(3-5-22(21)28)34-12-14-39-15-13-34/h3-6,17-18H,2,7-16H2,1H3,(H2,29,30,31,35,36)

InChI Key

XWFQFKFKWKWIEW-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CCCS(=O)(=O)C2=CC3=C(C=C2)N=C(S3)NC(=O)NC(=O)C4=C(C=CC(=C4)N5CCOCC5)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.